![molecular formula C18H17Cl2NO5S B010656 2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene CAS No. 101188-28-7](/img/structure/B10656.png)
2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as DPCPX and is a highly selective antagonist of adenosine A1 receptors.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene involves the selective blockade of adenosine A1 receptors. Adenosine A1 receptors are G protein-coupled receptors that are activated by the endogenous ligand adenosine. These receptors are widely distributed in the brain and peripheral tissues and are involved in various physiological processes. By blocking the adenosine A1 receptors, 2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene can modulate the activity of these receptors and investigate their role in various physiological processes.
Biochemical and Physiological Effects:
2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can selectively block adenosine A1 receptors without affecting other adenosine receptor subtypes. In vivo studies have shown that this compound can modulate sleep-wake cycles, cardiovascular function, and neurotransmitter release. These effects make 2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene a valuable tool for investigating the role of adenosine A1 receptors in various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene in lab experiments include its high selectivity for adenosine A1 receptors, its ability to modulate various physiological processes, and its potential for developing new drugs that target these receptors. However, there are also limitations to using this compound, including its potential toxicity and the need for careful dosing and administration.
Zukünftige Richtungen
There are many potential future directions for research involving 2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene. Some possible areas of investigation include the role of adenosine A1 receptors in sleep regulation, cardiovascular function, and neurotransmitter release. Other potential directions include the development of new drugs that target adenosine A1 receptors and the investigation of the potential toxicity of this compound. Overall, 2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene has significant potential for advancing our understanding of adenosine A1 receptors and their role in various physiological processes.
Synthesemethoden
The synthesis of 2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene is a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2,4-dichlorobenzene with sodium hydride to form the corresponding sodium salt. This is followed by the reaction of the sodium salt with 4-methoxyphenylsulfonyl chloride to form 2,4-dichloro-1-(4-methoxyphenylsulfonyl)benzene. The final step involves the reaction of 2,4-dichloro-1-(4-methoxyphenylsulfonyl)benzene with 1-pyrrolidinecarbonyl chloride to form 2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene has potential applications in various scientific research areas, including neuroscience, pharmacology, and biochemistry. This compound is a highly selective antagonist of adenosine A1 receptors, which are involved in various physiological processes, including sleep regulation, cardiovascular function, and neurotransmitter release. By blocking the adenosine A1 receptors, researchers can investigate the role of these receptors in various physiological processes and develop new drugs that target these receptors.
Eigenschaften
CAS-Nummer |
101188-28-7 |
---|---|
Molekularformel |
C18H17Cl2NO5S |
Molekulargewicht |
430.3 g/mol |
IUPAC-Name |
[5-(benzenesulfonylmethoxy)-2,4-dichlorophenyl] pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H17Cl2NO5S/c19-14-10-15(20)17(26-18(22)21-8-4-5-9-21)11-16(14)25-12-27(23,24)13-6-2-1-3-7-13/h1-3,6-7,10-11H,4-5,8-9,12H2 |
InChI-Schlüssel |
GGJJHFOGACSQDE-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)OC2=C(C=C(C(=C2)OCS(=O)(=O)C3=CC=CC=C3)Cl)Cl |
Kanonische SMILES |
C1CCN(C1)C(=O)OC2=C(C=C(C(=C2)OCS(=O)(=O)C3=CC=CC=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.